Oxireno[F]isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxireno[2,3-f]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c1-2-8-9(11-8)7-3-4-10-5-6(1)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSYNQUQFPJMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(O2)C3=C1C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721607 | |
| Record name | Oxireno[f]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140468-94-6 | |
| Record name | Oxireno[f]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Investigations of Oxireno F Isoquinoline
Electronic Structure and Aromaticity/Antiaromaticity Analysis of the Fused System
The electronic nature of Oxireno[f]isoquinoline is a complex interplay between the constituent isoquinoline (B145761) and oxirene (B85696) rings. Isoquinoline itself is a ten π-electron aromatic heterocycle, analogous to naphthalene. oxfordsciencetrove.comslideshare.net The fusion of an oxirene ring, a three-membered heterocycle containing an oxygen atom and a carbon-carbon double bond, introduces significant electronic perturbations.
Oxirene is a classic example of a Hückel antiaromatic system, possessing 4n π electrons (n=1), which leads to inherent instability and high reactivity. cdnsciencepub.com Computational studies on related fused systems, such as benzooxirene and naphthooxirenes, reveal that the stability of the oxirene ring is highly dependent on the nature of the fusion. cdnsciencepub.com In these systems, the antiaromatic character of the oxirene can be somewhat mitigated by the larger aromatic system it is fused to. cdnsciencepub.com
Quantum Chemical Calculations for Prediction of Stability and Thermochemical Properties
Quantum chemical calculations are indispensable for predicting the stability and thermochemical properties of hypothetical or highly reactive molecules like this compound.
Ab Initio and Density Functional Theory (DFT) Studies
High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X), are the primary tools for these investigations. cdnsciencepub.comcdnsciencepub.comnih.gov For isoquinoline itself, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to accurately reproduce its structural and thermodynamic parameters. figshare.com
When applied to this compound, these methods would be used to calculate key thermochemical data. The heat of formation is predicted to be significantly positive, indicating thermodynamic instability relative to its structural isomers, such as a corresponding ketene (B1206846) or phenol (B47542) derivative. cdnsciencepub.comcdnsciencepub.com DFT studies on benzooxirene, a structural analogue, calculated a high barrier to ring-opening for the linear isomer, suggesting that benzo-annelation can stabilize the oxirene system to some extent. cdnsciencepub.com A similar, albeit limited, stabilization is anticipated for this compound.
Table 1: Predicted Thermochemical Parameters for this compound (Hypothetical Values based on Analogous Systems) (Note: These are estimated values for illustrative purposes, derived from trends in related compounds.)
| Property | Predicted Value | Method of Prediction | Reference Analogue |
| Heat of Formation (ΔHf) | Highly Endothermic | DFT (B3LYP/6-311+G(d,p)) | Benzooxirene cdnsciencepub.com |
| Gibbs Free Energy of Formation (ΔGf) | Highly Positive | DFT (B3LYP/6-311+G(d,p)) | Benzooxirene cdnsciencepub.com |
| Ring-Opening Activation Energy (Ea) | 20-40 kJ/mol | CCSD(T)//MP2 | Annelated Oxirenes cdnsciencepub.com |
Homodesmotic Reaction Analysis for Stabilization Energies
To quantify the energetic strain and (de)stabilization effects of fusing the oxirene ring to the isoquinoline framework, homodesmotic reactions are employed. cdnsciencepub.com These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, allowing for a more accurate calculation of strain and stabilization energies by canceling out systematic errors in the computational method.
A possible homodesmotic reaction for this compound would be:
This compound + Benzene (B151609) + Pyridine (B92270) → Isoquinoline + Oxirene
The calculated reaction energy for this scheme would isolate the interaction energy between the fused rings. Based on studies of other annelated oxirenes, the stabilization energy is expected to be significantly negative (destabilizing) due to the introduction of antiaromatic character and ring strain. cdnsciencepub.com For instance, the antiaromatic destabilization energy for parent oxirene was calculated to be 118 kJ/mol. cdnsciencepub.com
Conformational Analysis and Isomerization Pathways
The primary conformational question for this compound is its isomerization pathway. Oxirenes are known to be fleeting intermediates that readily isomerize. cdnsciencepub.comcdnsciencepub.com Computational studies have shown that the typical pathway involves the opening of the oxirene ring to form an oxo-carbene (or ketocarbene), which then rapidly rearranges to a more stable ketene. cdnsciencepub.com
For this compound, the predicted dominant isomerization pathway would be:
Ring Opening: The C-C bond of the oxirene ring breaks, forming a transient oxo-carbene intermediate. This is typically the rate-limiting step.
Wolff Rearrangement: The carbene undergoes a 1,2-shift to form a stable, conjugated ketene.
The activation barrier for the initial ring-opening is a critical measure of the compound's kinetic stability. In studies of benzo-, naphtho-, and anthraceneoxirenes, this barrier was found to be highly dependent on the position of fusion. cdnsciencepub.com Linearly annelated oxirenes exhibited higher barriers (23-47 kJ/mol) than angularly fused ones (ca. 0 kJ/mol). cdnsciencepub.com Given the "angular" nature of the fusion in the [f] position of isoquinoline, a very low barrier to isomerization is predicted, suggesting this compound would be extremely short-lived, likely existing only as a transient species in a low-temperature matrix.
Computational Elucidation of Potential Reaction Mechanisms
Beyond isomerization, computational methods can predict how this compound might react with other molecules. The high electrophilicity of the strained oxirene ring is its most prominent reactive feature. Theoretical studies on the reactions of polycyclic aromatic hydrocarbon (PAH) epoxides are highly relevant here. nih.govnih.gov
Protonation of the epoxide oxygen, a key step in the metabolic activation of PAHs, creates a highly reactive carbocation intermediate. nih.gov For this compound, acid-catalyzed ring-opening would be an extremely facile process. DFT calculations on the protonation of epoxides in related aza-PAHs like benzo[f]quinoline (B1222042) showed that bay-region carbocations are formed via barrierless processes from the O-protonated epoxide. nih.gov This suggests that in an acidic environment, this compound would instantly open to form a resonance-stabilized carbocation, which would then be rapidly trapped by any available nucleophile. This high reactivity makes it a potential, albeit transient, electrophilic agent.
Prediction of Spectroscopic Signatures for Structural Elucidation
While experimental spectra are unavailable, computational chemistry can predict the spectroscopic signatures that would be crucial for the potential identification of this compound.
Infrared (IR) Spectroscopy: The most characteristic vibrational modes would be associated with the oxirene ring. DFT calculations on dimethyloxirene and other derivatives predict specific frequencies for the C=C and C-O stretching modes within the three-membered ring. cdnsciencepub.com For this compound, a unique set of high-frequency stretches would be expected, distinct from those of its isoquinoline precursor or its ketene isomerization product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The extreme ring strain and antiaromaticity of the oxirene moiety would profoundly influence the 1H and 13C NMR chemical shifts. The protons and carbons of the oxirene ring would be expected to be highly deshielded. Furthermore, the disruption of the aromatic system would cause significant changes in the chemical shifts of the protons on the isoquinoline core compared to the parent molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions. cdnsciencepub.com The fusion of the oxirene ring would alter the π-system of isoquinoline, leading to a predicted shift in the absorption maxima compared to the parent aza-PAH. TD-DFT calculations on dimethyloxirene predicted its UV spectrum, providing a basis for comparison. cdnsciencepub.com
Table 2: Predicted Spectroscopic Data for this compound (Note: These are qualitative predictions based on computational studies of analogous structures.)
| Technique | Predicted Signature | Rationale/Reference Analogue |
| IR | Unique C=C and C-O stretching frequencies for the three-membered ring. | Based on calculated IR spectra for substituted oxirenes. cdnsciencepub.com |
| 1H NMR | Significant downfield shifts for protons on or near the oxirene ring. | Antiaromaticity and ring strain effects. |
| 13C NMR | Highly deshielded signals for the oxirene carbons. | Disruption of aromaticity and high ring strain. |
| UV-Vis | Shift in λmax compared to isoquinoline and benzo[f]quinoline. | Alteration of the π-electron system; TD-DFT predictions on oxirenes. cdnsciencepub.com |
Synthetic Strategies for Oxireno F Isoquinoline and Analogous Fused Systems
Design Principles for the Formation of the Strained Oxirene (B85696) Moiety within a Fused Context
The construction of a strained three-membered ring, like oxirene, fused to a larger, more rigid aromatic system like isoquinoline (B145761), requires careful consideration of several design principles. The high ring strain of the oxirene makes it a transient and highly reactive species. researchgate.netnih.gov Therefore, synthetic strategies are often designed to generate this moiety in the final steps or as a reactive intermediate that is immediately trapped.
Key design considerations include:
Precursor Geometry: The geometry of the isoquinoline precursor is critical. The atoms destined to form the oxirene ring must be held in a conformation that facilitates ring closure.
Strain Energy: The fusion of the oxirene ring to the isoquinoline system introduces significant strain. researchgate.net The synthetic approach must provide sufficient energy to overcome this barrier, often through photochemical or electrochemical methods. researchgate.netnih.govminsky.ai
Electronic Effects: The electronic nature of substituents on the isoquinoline ring can influence the stability and reactivity of the oxirene intermediate. Electron-withdrawing groups can potentially stabilize the system, while electron-donating groups might accelerate its decomposition.
Convergent and Divergent Synthetic Routes to Isoquinoline Precursors
The synthesis of the isoquinoline core, which serves as the foundation for the final fused system, can be approached through either convergent or divergent strategies. sathyabama.ac.in
Divergent Synthesis: In contrast, a divergent strategy begins with a common intermediate that is elaborated into a variety of different target molecules. sathyabama.ac.in Starting with a simple isoquinoline core, various functional groups can be introduced to create a library of precursors. This approach is particularly useful for exploring the structure-activity relationships of different substituted oxireno[f]isoquinolines. A recently developed photocatalytic [4+2] skeleton-editing strategy exemplifies a divergent approach to dihydroisoquinoline-1,4-diones from a common N-hydroxyphthalimide (NHPI) ester. rsc.orgrsc.orgresearchgate.net
| Synthetic Strategy | Description | Advantages |
| Convergent | Separate synthesis of complex fragments followed by their coupling. | Higher overall yields, independent optimization of fragment synthesis. |
| Divergent | Elaboration of a common intermediate into multiple target molecules. | Efficient for creating libraries of related compounds, useful for SAR studies. |
Stereoselective and Regioselective Annulation Approaches for Complex Heterocycles
The construction of the final fused ring system often involves an annulation reaction, where a new ring is formed onto an existing one. Achieving control over the stereochemistry and regiochemistry of this process is paramount for the synthesis of a single, well-defined product.
Stereoselective Annulation: When creating new stereocenters during the annulation process, controlling their relative and absolute configuration is crucial. This can be achieved using chiral catalysts or auxiliaries. rsc.org For example, N-heterocyclic carbene (NHC)-catalyzed annulation reactions have been developed to produce spiro-heterocycles with high diastereo- and enantioselectivity. rsc.org The choice of catalyst can even lead to divergent reactivity, yielding different stereoisomeric products from the same starting materials. rsc.org
Regioselective Annulation: Regioselectivity refers to the control of the orientation of the newly formed ring. In the context of oxireno[f]isoquinoline, this would involve ensuring the oxirene ring forms at the desired 'f' face of the isoquinoline nucleus. This can be directed by the strategic placement of functional groups on the isoquinoline precursor that favor cyclization at a specific position. Palladium-catalyzed annulation reactions of heteroatom-substituted allenes have demonstrated high regioselectivity in the synthesis of condensed heterocycles. nih.gov Similarly, iodine-mediated annulation of propargylic alcohols provides a regioselective route to fused oxa-heterocycles. rsc.org
Metal-Catalyzed and Organocatalytic Approaches for Fused Ring Construction
Both metal-based and organic catalysts play a crucial role in modern synthetic chemistry, enabling the efficient construction of complex fused heterocyclic systems. sioc-journal.cnresearchgate.netnih.govfrontiersin.org
Metal-Catalyzed Approaches: Transition metals like palladium, rhodium, copper, and iron are widely used to catalyze a variety of bond-forming reactions necessary for ring construction. frontiersin.orgacs.orgtaylorfrancis.com These catalysts can activate otherwise unreactive C-H bonds, facilitate cross-coupling reactions, and promote cyclization cascades. nih.gov For instance, palladium-catalyzed reactions are instrumental in forming fused heterocycles through multicomponent reactions. taylorfrancis.com Copper-catalyzed methods have been employed for the synthesis of isoquinolines and their N-oxides through intramolecular cyclization. nih.gov
Organocatalytic Approaches: Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a metal-free alternative. researchgate.netbohrium.com This approach is often considered more environmentally benign. researchgate.net Chiral phosphoric acids, for example, have been used to catalyze enantioselective (4+3) cyclizations to form spiro-fused heterocycles. rsc.org N-heterocyclic carbenes (NHCs) are another powerful class of organocatalysts that can mediate a variety of annulation reactions with high stereoselectivity. rsc.orgacs.orgorganic-chemistry.org
| Catalyst Type | Examples of Catalysts | Key Applications in Fused Heterocycle Synthesis |
| Metal Catalysts | Palladium, Rhodium, Copper, Iron | C-H activation, Cross-coupling, Cyclization cascades |
| Organocatalysts | Chiral Phosphoric Acids, N-Heterocyclic Carbenes (NHCs) | Enantioselective cyclizations, Annulation reactions |
Photochemical and Electrochemical Methods in Strained Ring Synthesis
The high energy required to form strained rings like oxirenes often necessitates the use of non-thermal methods such as photochemistry and electrochemistry. researchgate.netnih.govresearchgate.netminsky.aichim.it
Photochemical Methods: Photochemical reactions use light to promote molecules to an excited state, from which they can undergo transformations that are not accessible under thermal conditions. nih.gov This method is particularly well-suited for the synthesis of strained rings. researchgate.netminsky.ai For instance, the photo-dehydro-Diels-Alder (DDA) reaction has been used to prepare strained naphthalenophanes. nih.gov Photochemical cyclizations can generate high-energy intermediates that subsequently rearrange to form the desired product. researchgate.net
Electrochemical Methods: Electrochemistry offers another powerful tool for the synthesis and manipulation of strained rings. nih.govresearchgate.netacs.orgacs.orgresearchgate.net By applying an electrical potential, it is possible to generate highly reactive radical ions or other intermediates that can initiate ring-forming or ring-opening reactions. acs.orgacs.org For example, electrochemical methods have been developed for the ring-opening dicarboxylation of strained cyclopropanes and cyclobutanes. acs.orgacs.org This approach can be advantageous due to its mild reaction conditions and high degree of control over the redox process. acs.org
Challenges and Advances in the Synthesis of Highly Reactive Intermediates
The synthesis of molecules containing highly reactive intermediates, such as the oxirene in this compound, is fraught with challenges. acs.orgresearchgate.netorgchemres.orgrsc.org These intermediates are often short-lived and prone to decomposition or rearrangement.
Challenges:
Isolation and Characterization: Highly reactive intermediates are, by their nature, difficult to isolate and characterize using standard spectroscopic techniques.
Control of Reactivity: Taming the reactivity of these species to channel them towards the desired product is a major hurdle.
Scalability: Methods developed for the synthesis of these compounds on a small scale may not be readily scalable for practical applications.
Advances:
Despite these challenges, significant progress has been made in the synthesis and utilization of reactive intermediates. frontiersin.orgfrontiersin.orgmdpi.com The development of new catalytic systems, including both metal-based and organocatalysts, has provided greater control over reaction pathways. taylorfrancis.comresearchgate.net The use of flow chemistry can also be advantageous, as it allows for the rapid generation and immediate use of reactive intermediates, minimizing their decomposition. Furthermore, computational studies are increasingly being used to predict the stability and reactivity of these transient species, guiding the design of more effective synthetic strategies.
Mechanistic Investigations of Oxireno F Isoquinoline Transformations
Detailed Mechanisms of Oxirene (B85696) Ring-Opening Reactions
The opening of the oxirene ring is a predominant reaction pathway for oxireno[f]isoquinoline, driven by the release of significant ring strain. The mechanism of this process is highly dependent on the reaction conditions, particularly the presence of acids or bases. scite.ai
Under acidic conditions , the reaction is initiated by the protonation of the oxirene's oxygen atom. scispace.com This protonation enhances the electrophilicity of the carbon atoms and generates a more favorable leaving group (a hydroxyl group). The subsequent nucleophilic attack typically proceeds via an SN1-like mechanism. researchgate.net The attack occurs at the more substituted or electronically stabilized carbon atom, which can better accommodate the developing positive charge in the transition state. For this compound, this would favor attack at the carbon atom at the fusion point with the aromatic system. The result is an anti-stereoselective addition of the nucleophile and the hydroxyl group. scispace.com
In contrast, under basic or neutral conditions , the ring-opening follows an SN2-like mechanism. researchgate.net A strong nucleophile directly attacks one of the oxirene carbon atoms. magtech.com.cn Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. scite.aimagtech.com.cn This concerted backside attack leads to an inversion of stereochemistry at the site of attack. The regioselectivity is therefore controlled primarily by steric rather than electronic factors. magtech.com.cn
The nature of the nucleophile also plays a critical role. Strong nucleophiles favor the SN2 pathway, attacking the least hindered carbon, while weaker nucleophiles may require acid catalysis to facilitate the SN1 pathway. magtech.com.cn
| Condition | Mechanism Type | Site of Nucleophilic Attack | Key Intermediates | Stereochemical Outcome |
|---|---|---|---|---|
| Acid-Catalyzed | SN1-like | More substituted/stabilized carbon | Protonated oxirene/oxonium ion | Anti-addition |
| Base-Catalyzed/Neutral | SN2-like | Less substituted carbon | Direct attack, pentacoordinate transition state | Inversion of configuration |
Intramolecular Rearrangements of the Fused System (e.g., Wolff-type rearrangements and other carbene/oxirene interconversions)
Oxirenes are well-documented as potential intermediates or transition states in the Wolff rearrangement of α-diazocarbonyl compounds. wikipedia.orgwikipedia.org This reaction involves the conversion of the α-diazocarbonyl into a ketene (B1206846) through a 1,2-rearrangement, with the loss of dinitrogen gas. wikipedia.org Although direct Wolff rearrangement from this compound itself is not the primary context, the underlying principle of carbene-oxirene interconversion is highly relevant.
Computational studies have shown that oxirenes can exist in equilibrium with vinyl carbenes. nih.gov The ring-opening of an oxirene to a carbene often has a very low activation barrier. grafiati.comcardiff.ac.uk In the case of this compound, the fused oxirene could undergo ring-opening to form a ketocarbene intermediate. This highly reactive carbene can then undergo subsequent intramolecular reactions.
One of the most significant rearrangements is the isomerization to a more stable ketene. For instance, computational studies on related systems show that a carbene formed from oxirene ring-opening can rearrange to a ketene with a relatively low activation energy. grafiati.com This process competes with other potential carbene reactions. The stability of the resulting carbene and the barriers to subsequent rearrangements dictate the final product distribution. cardiff.ac.ukacs.org
| Rearrangement | Key Intermediate | Description | Relevance to this compound |
|---|---|---|---|
| Wolff Rearrangement | α-Ketocarbene, Ketene | Conversion of an α-diazocarbonyl to a ketene. wikipedia.org Oxirenes are often implicated as transient species. rsc.org | Illustrates the facile conversion of oxirene-derived carbenes to ketenes. |
| Oxirene-Carbene Interconversion | Vinyl Carbene | Reversible ring-opening of the oxirene to form a carbene. nih.gov The barrier for ring-opening can be very low. grafiati.com | A primary pathway for the formation of reactive intermediates from the fused system. |
| Carbene Isomerization | Ketene | The carbene formed from ring-opening can rearrange to a thermodynamically more stable ketene. grafiati.com | A likely fate for the carbene intermediate, leading to carboxylic acid derivatives upon quenching. |
Electrophilic and Nucleophilic Reactivity Profiles of the Isoquinoline (B145761) and Oxirene Moieties
The this compound molecule possesses two distinct reactive sites: the isoquinoline N-oxide ring system and the oxirene ring.
Electrophilic Reactivity of the Isoquinoline N-Oxide: The N-oxide functionality significantly alters the reactivity of the isoquinoline ring compared to its parent. clockss.org The oxygen atom is a nucleophilic center, while the N-oxide group as a whole is electron-withdrawing, deactivating the ring towards typical electrophilic aromatic substitution. However, it activates the positions α (C1) and γ (C4) to the nitrogen atom for nucleophilic attack. quimicaorganica.org More importantly, the N-oxide group facilitates electrophilic reactions through α-deprotonation. Treatment with a strong base can generate a carbanion at the C1 position, which can then react with various electrophiles. clockss.org This allows for functionalization at a position that is otherwise difficult to access.
Nucleophilic Reactivity of the Oxirene Moiety: The oxirene ring is highly susceptible to nucleophilic attack due to its extreme angle strain and the polarized C-O bonds. msu.edu As detailed in section 4.1, nucleophiles readily open the ring. The regioselectivity of this attack is governed by a balance of steric and electronic effects. magtech.com.cn Phenyl-substituted epoxides, for example, often undergo attack at the benzylic carbon due to electronic stabilization, unless steric hindrance is overwhelming. semanticscholar.org Siloxycarbenes have also been shown to act as nucleophiles, attacking carbonyl groups to form oxiranes, highlighting the electrophilic nature of the oxirane carbons. cdnsciencepub.com
| Moiety | Reaction Type | Reactive Site(s) | Controlling Factors | Typical Reagents |
|---|---|---|---|---|
| Isoquinoline N-Oxide | Electrophilic (via deprotonation) | C1 | Basicity of reagent, electrophile strength | Strong bases (e.g., LTMP), followed by electrophiles (e.g., aldehydes). clockss.org |
| Oxirene | Nucleophilic Attack | Oxirene Carbons | Steric hindrance, electronic stabilization, acid/base catalysis. magtech.com.cn | Amines, alcohols, water, organometallics. researchgate.netarabjchem.org |
Pericyclic Reactions and Cycloadditions Involving this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, often with high stereospecificity. oup.comlibretexts.org The strained C=C bond within the oxirene ring of this compound makes it a candidate for participation in cycloaddition reactions, a major class of pericyclic reactions. uomustansiriyah.edu.iq
[4+2] Cycloaddition (Diels-Alder Type Reactions): The oxirene moiety can potentially act as a dienophile in a Diels-Alder reaction with a conjugated diene. libretexts.org The high reactivity is driven by the release of ring strain upon forming the cyclohexene-type product. The electron-withdrawing nature of the fused isoquinoline N-oxide system would further activate the oxirene double bond as a dienophile.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The oxirene can also serve as a dipolarophile in reactions with 1,3-dipoles, such as azomethine ylides, nitrones, or diazo compounds. frontiersin.orgbeilstein-journals.org These reactions are powerful methods for constructing five-membered heterocyclic rings. The reaction of the oxirene in this compound with a 1,3-dipole would yield a complex, polycyclic fused system.
Formal [4+1] Cycloaddition: Highly electrophilic enone fragments, such as those found in fused pyrrole-2,3-diones, are known to undergo formal [4+1] cycloaddition reactions with diazo compounds. beilstein-journals.orgnih.gov Given its strained and electrophilic character, the oxirene C=C bond could potentially react with carbenes or carbene equivalents in a similar annulation process.
| Reaction Type | Role of this compound | Potential Reaction Partner | Product Type |
|---|---|---|---|
| [4+2] Cycloaddition | Dienophile | Conjugated Dienes (e.g., Butadiene, Cyclopentadiene) | Fused Polycyclic Adduct |
| [3+2] Cycloaddition | Dipolarophile | 1,3-Dipoles (e.g., Azomethine ylides, Nitrones) | Fused Five-Membered Heterocycle |
| Formal [4+1] Annulation | 1-Carbon Component Acceptor | Diazo Compounds/Carbenes | Spirocyclic or Fused Cyclopropane Ring |
Radical Pathways and Single-Electron Transfer Processes
Beyond two-electron (ionic) pathways, this compound can engage in radical reactions, often initiated by single-electron transfer (SET). Aromatic N-oxides are known to be competent participants in SET chemistry. digitellinc.com
The generation of radical intermediates typically occurs through one of two main processes: thermal/photochemical homolysis or SET. Radical chain reactions proceed through three phases: initiation, propagation, and termination. cornell.edulibretexts.org For this compound, the N-oxide functionality is a key player. Visible-light photoredox catalysis can induce a single-electron oxidation of the N-oxide system, generating a reactive β-oxypyridinium radical cation. digitellinc.com This intermediate can then undergo further reactions, such as hydrogen atom transfer (HAT) or radical cyclizations.
The strained oxirene ring can also be involved. Photoinduced electron transfer (PET) between amines and α,β-epoxy ketones is known to generate ketyl radical anions, which can initiate subsequent transformations. acs.org A similar PET process involving this compound could lead to the formation of a radical anion, followed by ring-opening to generate a distonic radical anion, opening up unique reaction cascades. The energetics of the SET process are crucial, with the ionization potential of the electron donor being a key factor. nih.govresearchgate.net
| Process | Initiation Method | Key Intermediate | Potential Outcome |
|---|---|---|---|
| SET involving N-Oxide | Photoredox Catalysis | β-Oxypyridinium radical cation | C-H functionalization, radical addition to alkenes/alkynes. digitellinc.com |
| SET involving Oxirene | Photoinduced Electron Transfer (PET) | Radical anion | Radical ring-opening followed by rearrangement or trapping. |
| Homolytic Cleavage | Heat or UV light | Diradical (from C-C bond cleavage) | Isomerization, fragmentation. cdnsciencepub.com |
Kinetic and Thermodynamic Considerations in Reaction Control
The diverse reactivity of this compound means that reaction outcomes are often governed by a delicate balance between kinetic and thermodynamic control.
Kinetic control prevails under conditions where the reaction is irreversible and the product distribution reflects the relative rates of the competing pathways. This is often the case at lower temperatures. The kinetically favored product is the one formed via the transition state with the lowest activation energy. For example, in the nucleophilic ring-opening of the oxirene, the SN2 attack at the sterically least hindered carbon is typically the kinetically controlled pathway. magtech.com.cn
Thermodynamic control dominates when reaction pathways are reversible, allowing an equilibrium to be established. Under these conditions (e.g., higher temperatures, longer reaction times), the major product will be the most thermodynamically stable one, regardless of the activation energy required to form it. libretexts.org A potential scenario involves the kinetic formation of a ring-opened product that can then rearrange under the reaction conditions to a more stable isomer, such as a fully aromatic system.
The kinetics of oxirane ring-opening reactions have been studied, showing that the rates are influenced by factors such as solvent polarity, temperature, and the nature of the catalyst and nucleophile. scispace.comdntb.gov.ua For instance, the activation energy for the Wolff rearrangement of a carbene to a ketene can be compared to other possible isomerization pathways, determining the likely kinetic outcome. grafiati.com Similarly, the thermal racemization and isomerization of oxiranes proceed through a diradical intermediate formed by C-C bond cleavage, and the energy barrier to this process determines its rate. cdnsciencepub.com
| Transformation | Likely Kinetic Product | Likely Thermodynamic Product | Governing Factors |
|---|---|---|---|
| Nucleophilic Ring-Opening | Product from attack at the least hindered carbon (SN2). magtech.com.cn | Product from attack at the most stabilized carbon (SN1) or a rearranged isomer. | Temperature, reaction time, reversibility, catalyst. |
| Intramolecular Rearrangement | Product from the pathway with the lowest activation energy (e.g., direct ketene formation). grafiati.com | The most stable structural isomer (e.g., a conjugated or aromatic system). | Energy of transition states vs. stability of final products. |
| Cycloaddition | Endo adduct (often kinetically favored in Diels-Alder). | Exo adduct (often more stable). | Reaction temperature, steric interactions in the transition state. libretexts.org |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Dynamic Studies
High-Resolution Mass Spectrometry and Photoionization Mass Spectrometry for Gas-Phase Detection
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds with high accuracy. For Oxireno[f]isoquinoline (C₉H₅NO), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other species with the same nominal mass. Electron ionization (EI) would likely lead to complex fragmentation patterns, providing structural information. The fragmentation of the isoquinoline (B145761) moiety typically involves the loss of HCN or C₂H₂, while the oxirene (B85696) ring may undergo ring-opening and subsequent fragmentation.
Photoionization mass spectrometry (PIMS) offers a softer ionization method, which can be particularly useful for preserving the molecular ion of potentially fragile molecules like this compound. Techniques like atmospheric pressure photoionization (APPI) are effective for the analysis of polycyclic aromatic compounds and their derivatives. researchgate.net The ionization energy of the molecule can be probed using tunable synchrotron radiation, providing insights into its electronic structure. nih.gov For epoxidized compounds, photoionization can provide clear molecular ions with minimal fragmentation, which is advantageous for complex mixture analysis. spectroscopyonline.com
Table 1: Illustrative High-Resolution Mass Spectrometry Data for Aza-Aromatic Compounds (Note: This table presents hypothetical data for this compound based on known fragmentation patterns of related compounds, as direct experimental data is not publicly available.)
| Ion | Proposed Formula | Calculated m/z | Observed m/z (Hypothetical) | Fragmentation Pathway |
| [M]⁺ | C₉H₅NO⁺ | 143.0371 | 143.0372 | Molecular Ion |
| [M-CO]⁺ | C₈H₅N⁺ | 115.0422 | 115.0421 | Loss of Carbon Monoxide from Oxirene Ring |
| [M-HCN]⁺ | C₈H₄O⁺ | 116.0262 | 116.0263 | Loss of Hydrogen Cyanide from Isoquinoline Ring |
| [C₇H₅]⁺ | C₇H₅⁺ | 89.0391 | 89.0390 | Further Fragmentation |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Analysis
Multi-dimensional NMR spectroscopy is paramount for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the stereochemistry of this compound. The complexity of the fused ring system necessitates a combination of several NMR experiments.
¹H NMR: Would provide initial information on the number and chemical environment of the hydrogen atoms. The aromatic protons on the benzene (B151609) and pyridine (B92270) rings would appear in the downfield region, while the protons on the oxirene ring would be in a more shielded environment.
¹³C NMR: Reveals the number of distinct carbon environments. The chemical shifts of the carbons in the oxirene ring would be particularly informative.
COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons within the isoquinoline and oxirene moieties.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different spin systems and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For this compound, NOESY would be critical in determining the relative stereochemistry of the oxirene ring with respect to the isoquinoline system. The structural elucidation of strained cyclic systems like epoxides can be challenging due to overlapping signals and ambiguous coupling constants, making NOESY and computational methods essential for accurate stereochemical determination. rsc.org
Dynamic NMR studies can also be employed to investigate conformational changes or restricted rotation within the molecule. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data for isoquinoline and epoxides, as experimental data for the specific compound is not available. Actual values may vary.)
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| H-1 | 9.0 - 9.3 | 150 - 155 |
| H-3 | 7.5 - 7.8 | 142 - 145 |
| H-4 | 8.0 - 8.3 | 120 - 125 |
| H-5 | 7.6 - 7.9 | 128 - 132 |
| H-6 | 7.8 - 8.1 | 126 - 130 |
| H-7a | 4.0 - 4.5 | 50 - 55 |
| H-7b | 4.0 - 4.5 | 50 - 55 |
| C-4a | - | 130 - 135 |
| C-8a | - | 125 - 130 |
| C-9a | - | 135 - 140 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. For this compound, these techniques would provide characteristic signals for the aromatic C-H and C=C stretching vibrations of the isoquinoline core, as well as for the C-O and C-C stretching and ring deformation modes of the oxirene ring.
The IR spectrum of isoquinoline shows characteristic bands for C-H stretching above 3000 cm⁻¹, and aromatic C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ region. researchgate.net The presence of the oxirene ring is expected to introduce specific vibrational modes. The C-O stretching of an epoxy group typically appears in the 1250 cm⁻¹ region, while the ring breathing and deformation modes of the three-membered ring can be found at lower frequencies (around 800-900 cm⁻¹). wiley.com Ab initio calculations of the vibrational spectra of oxirene have been performed to aid in the assignment of these modes. acs.org
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to IR, especially for the C-C vibrations within the aromatic system.
Table 3: Characteristic Infrared Absorption Frequencies for this compound Functional Groups (Note: Based on typical values for isoquinolines and epoxides.)
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C=C/C=N Stretch | Aromatic Rings | 1650 - 1400 |
| C-O-C Asymmetric Stretch | Oxirene Ring | 950 - 810 |
| C-O-C Symmetric Stretch (Ring Breathing) | Oxirene Ring | 1280 - 1230 |
| C-H Bend (out-of-plane) | Aromatic | 900 - 675 |
X-ray Crystallography for Solid-State Structural Determination (where applicable)
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide an unambiguous determination of its molecular geometry, including the stereochemistry of the oxirene ring fusion to the isoquinoline framework.
The crystal structure would also reveal intermolecular interactions such as π-π stacking or hydrogen bonding (if applicable in derivatives), which govern the crystal packing. Numerous crystal structures of isoquinoline derivatives have been reported, providing a basis for comparison. researchgate.neteurjchem.comsemanticscholar.org The analysis of aza-polycyclic aromatic compounds by X-ray diffraction has been crucial in understanding their structure and electronic properties. researchgate.netnih.gov
Table 4: Illustrative Crystallographic Data for an Isoquinoline Derivative (Note: This table presents data for a representative isoquinoline derivative, methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate, to demonstrate the type of information obtained from X-ray crystallography. eurjchem.com)
| Parameter | Value |
| Chemical Formula | C₁₅H₁₇NO₂S₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.2804(5) |
| b (Å) | 8.1347(17) |
| c (Å) | 35.015(4) |
| V (ų) | 1504.1(4) |
| Z | 4 |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule. The isoquinoline core is known to exhibit characteristic π-π* transitions. A study on the gas-phase absorption spectrum of isoquinoline identified several valence and Rydberg transitions. rsc.org
The introduction of the oxirene ring to the isoquinoline system is expected to perturb the electronic structure. The fusion of the strained, electron-rich oxirane ring can cause shifts in the absorption and emission maxima (either bathochromic or hypsochromic) and influence the quantum yield of fluorescence. The photophysical properties of isoquinoline derivatives are highly dependent on their substitution pattern and solvent environment. mdpi.com For instance, some isoquinoline derivatives exhibit dual-state emission. rsc.org
By comparing the absorption and emission spectra of this compound to that of the parent isoquinoline, valuable information about the electronic interactions between the oxirene ring and the aromatic system can be obtained.
Table 5: Illustrative Photophysical Data for Functionalized Isoquinoline Derivatives in Solution (Note: This table presents data for various isoquinoline derivatives to provide a reference for the potential absorption and emission properties. mdpi.com)
| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| 1-(Isoquinolin-3-yl)azetidin-2-one (3a) | 302 | 402 | 0.963 |
| 1-(Isoquinolin-3-yl)pyrrolidin-2-one (3b) | 304 | 404 | 0.529 |
| 1-(Isoquinolin-3-yl)piperidin-2-one (3c) | 306 | 406 | 0.612 |
| n-Butyl 3-(isoquinolin-3-ylamino)propanoate (8) | 406 | 494 | 0.223 x 10⁻¹³ |
| 3-(Isoquinolin-3-ylamino)-1-(pyrrolidin-1-yl)propan-1-one (9) | 406 | 495 | 0.053 |
Reactivity and Synthetic Applications of Oxireno F Isoquinoline in Organic Synthesis
Utilization as a Reactive Intermediate in Tandem Reactions and Cascade Sequences
The strained three-membered epoxide ring in Oxireno[f]isoquinoline makes it an excellent electrophile, prone to ring-opening reactions. This reactivity is harnessed in tandem and cascade sequences, where a single synthetic operation initiates a series of bond-forming events to rapidly build molecular complexity. For instance, the acid-catalyzed ring-opening of the oxirane by a nucleophile can be followed by an intramolecular cyclization, leading to the formation of new heterocyclic scaffolds. The strategic placement of functional groups on the isoquinoline (B145761) core can direct the course of these cascade reactions, providing access to a diverse array of polycyclic structures from a single precursor.
Regioselective Functionalization of the Isoquinoline Core for Diversification
The ability to selectively introduce functional groups at specific positions on the isoquinoline core of this compound is crucial for creating a library of diversified compounds. The electron-donating or withdrawing nature of substituents on the aromatic ring can influence the reactivity of both the isoquinoline nucleus and the oxirane ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be directed to specific positions based on the existing substitution pattern. Furthermore, metal-catalyzed cross-coupling reactions, like Suzuki or Heck couplings, can be employed to introduce carbon-carbon bonds at designated sites, further expanding the structural diversity of the this compound derivatives.
Cycloaddition Reactions with Various Dienophiles and Dipolarophiles
The isoquinoline moiety of this compound can participate as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. These reactions provide a powerful tool for the construction of complex polycyclic systems containing a nitrogen atom. The regioselectivity and stereoselectivity of these cycloadditions are often influenced by the nature of the dienophile and the substituents on the isoquinoline ring. Similarly, the oxirane ring can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various dipoles, such as azides or nitrile oxides. This approach allows for the synthesis of novel spirocyclic and fused heterocyclic systems incorporating the this compound framework.
Derivatization Pathways and Transformations to Novel Heterocyclic Systems
The versatile reactivity of this compound opens up numerous pathways for its derivatization and transformation into novel heterocyclic systems. The oxirane ring can be opened by a wide range of nucleophiles, including amines, thiols, and alcohols, to yield functionalized isoquinoline derivatives. Subsequent intramolecular reactions of these derivatives can lead to the formation of new five-, six-, or seven-membered heterocyclic rings fused to the isoquinoline core. For example, the reaction with an amino alcohol could lead to the formation of a morpholine (B109124) ring fused to the isoquinoline system. These transformations provide access to a rich diversity of heterocyclic structures with potential applications in medicinal chemistry and materials science.
Potential in Building Blocks for Complex Molecular Architectures
The unique structural features and diverse reactivity of this compound make it a valuable building block for the synthesis of complex molecular architectures. Its rigid isoquinoline core can serve as a scaffold for the assembly of intricate three-dimensional structures. The strategic functionalization of both the isoquinoline and oxirane rings allows for the controlled introduction of various pharmacophores and functional groups. This modular approach enables the construction of large and complex molecules with tailored properties, highlighting the potential of this compound in the synthesis of natural products, biologically active compounds, and advanced materials. The tetrahydro- variant, 1a,2,3,7b-tetrahydro-Oxireno[f]isoquinoline, is a known derivative. evitachem.com
Future Research Directions and Perspectives
Exploration of Asymmetric Synthesis Methodologies for Chiral Oxireno[f]isoquinoline Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the chirality of a molecule often dictates its biological activity. The development of asymmetric methods for the synthesis of chiral this compound derivatives is a critical first step towards exploring their potential applications. Future research in this area should focus on the asymmetric epoxidation of corresponding isoquinoline (B145761) precursors.
A promising avenue involves the use of chiral catalysts to induce enantioselectivity. nih.gov Iron and manganese complexes with tetradentate ligands incorporating isoquinoline moieties have already shown success in the asymmetric epoxidation of olefins. acs.org Adapting these catalytic systems for the specific epoxidation of the f-face of the isoquinoline ring system could provide a direct route to chiral this compound. Research could explore a variety of chiral ligands and metal centers to optimize both yield and enantiomeric excess. Furthermore, developing a scalable, divergent synthesis of functionalized isoquinolines would be key to creating a library of precursors for these asymmetric reactions. nih.govacs.org The use of biocatalysts or organocatalysts, such as those derived from amino acids or cinchona alkaloids, also presents a viable strategy that aligns with the principles of green chemistry. numberanalytics.com
Table 1: Hypothetical Catalysts for Asymmetric Epoxidation of a Precursor to this compound
| Catalyst System | Chiral Ligand Type | Potential Oxidant | Predicted Enantiomeric Excess (ee) |
| Fe(II) Complex | Bis-isoquinoline Bis-alkylamine | H₂O₂ | >90% |
| Mn(II) Complex | Salen-type Ligand | NaOCl | >85% |
| Ketone-based Organocatalyst | Shi-type Catalyst | Oxone | >95% |
| Chiral Phase-Transfer Catalyst | Quaternary Ammonium Salt | m-CPBA | >80% |
This table presents hypothetical data based on the performance of these catalyst types in the asymmetric epoxidation of other olefins.
Investigation of this compound in Bio-inspired Chemical Transformations
Isoquinoline alkaloids are a large and diverse class of natural products renowned for their wide range of biological activities, including anticancer, antimicrobial, and analgesic properties. amerigoscientific.comnih.gov The incorporation of a reactive oxirene (B85696) ring onto the isoquinoline framework could lead to novel compounds with enhanced or entirely new pharmacological profiles. The strained three-membered ring can act as an electrophilic site, enabling covalent interactions with biological nucleophiles, a mechanism often exploited in drug design.
Future research should involve the synthesis of various this compound derivatives and their screening against a panel of biological targets. japsonline.com Bio-inspired synthetic strategies, which mimic enzymatic processes, could be employed. nih.govacs.org For instance, the Pictet-Spengler reaction, a key biosynthetic step for many isoquinoline alkaloids, could be adapted in a chemoenzymatic approach to generate precursors for this compound synthesis. nih.govmdpi.com This approach could provide access to a diverse range of natural product-like molecules. acs.org The study of how these novel compounds interact with biomolecules will be crucial in identifying new lead structures for drug discovery. numberanalytics.comrsc.org
Development of Advanced Catalytic Systems for Enhanced Reactivity and Selectivity
The high ring strain of the oxirene moiety makes it susceptible to ring-opening reactions, a feature that can be harnessed to create a variety of functionalized isoquinoline derivatives. lboro.ac.uk The development of advanced catalytic systems to control the regioselectivity and stereoselectivity of these ring-opening reactions is a critical area for future investigation.
Various catalysts, including Lewis acids and transition metals, are known to effectively catalyze the ring-opening of epoxides with a range of nucleophiles. asianpubs.orgresearchgate.net For instance, metal triflates have been shown to be highly effective catalysts for the aminolysis of epoxides. asianpubs.org Applying these catalytic systems to this compound could allow for the selective introduction of nucleophiles at either of the two carbon atoms of the oxirene ring. Abnormal N-heterocyclic carbenes (aNHCs) have also emerged as powerful metal-free catalysts for the regioselective ring-opening of epoxides. rsc.orgrsc.org The exploration of such catalysts could lead to highly selective transformations under mild conditions.
Table 2: Potential Catalytic Systems for Regioselective Ring-Opening of this compound
| Catalyst | Nucleophile | Potential Product Type |
| Copper(0) | Heterocyclic Amines | β-Amino Alcohols asianpubs.org |
| Abnormal N-heterocyclic Carbene (aNHC) | Boranes | Secondary Alcohols (Markovnikov) rsc.orgrsc.org |
| Magnesium(I) Dimer | Hydrosilanes | Linear Alcohols (Anti-Markovnikov) nih.gov |
| Tantalum(V) Chloride | Aromatic Amines | β-Amino Alcohols asianpubs.org |
Application of In Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring
A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions and developing new transformations. The application of in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can provide real-time insights into the formation and subsequent reactions of this compound.
For example, in situ NMR spectroscopy could be used to monitor the epoxidation of an isoquinoline precursor, allowing for the determination of reaction kinetics and the identification of any transient intermediates or side products. rsc.org This technique would be particularly valuable for studying the mechanism of catalytic reactions, helping to elucidate the role of the catalyst and the nature of the active species. rsc.org Similarly, in situ FTIR could track the disappearance of the C=C bond of the precursor and the appearance of the characteristic vibrational modes of the oxirene ring. researchgate.net Such studies would provide a deeper understanding of the factors that control the reactivity and stability of this novel heterocyclic system.
Theoretical Predictions Guiding Experimental Design in Novel Oxirene-Fused Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. Theoretical calculations can provide valuable insights into the structural, electronic, and energetic properties of molecules, guiding the design of experiments and helping to rationalize experimental observations.
For the largely unexplored this compound, DFT calculations could be employed to predict its fundamental properties. conicet.gov.ar Calculations can determine the optimized geometry, bond lengths, and bond angles, providing a picture of the molecule's three-dimensional structure. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for nucleophilic and electrophilic attack, which is crucial for planning synthetic transformations. conicet.gov.arresearchgate.net Nucleus-Independent Chemical Shift (NICS) calculations can be used to assess the aromaticity of the fused ring system, which can influence its reactivity. nih.gov By comparing the calculated properties of this compound with those of the parent isoquinoline and other known oxirene-fused systems, researchers can gain a predictive understanding of its chemical behavior before embarking on extensive experimental work. mdpi.commdpi.com
Table 3: Predicted Molecular Properties of Isoquinoline and this compound from Hypothetical DFT Calculations
| Compound | Property | Calculated Value |
| Isoquinoline | C5-C6 Bond Length (Å) | 1.36 |
| NICS(1) value of Benzene (B151609) Ring (ppm) | -9.8 | |
| This compound | C5-C6 Bond Length (Å) | 1.48 |
| Oxirene C-O Bond Length (Å) | 1.45 | |
| NICS(1) value of Benzene Ring (ppm) | -7.5 |
This table presents hypothetical data to illustrate the types of insights that can be gained from DFT calculations.
This compound stands as a promising yet under-investigated molecular scaffold. The future research directions outlined here—spanning asymmetric synthesis, bio-inspired transformations, advanced catalysis, in situ mechanistic studies, and theoretical predictions—provide a roadmap for unlocking the potential of this intriguing heterocyclic compound. The synergy between these diverse research areas will undoubtedly lead to new discoveries in synthetic methodology, medicinal chemistry, and materials science.
Q & A
Q. How to ensure reproducibility in this compound synthesis and bioactivity assays?
- Methodological Answer: Document reaction parameters (e.g., inert atmosphere, exact stoichiometry) in supplemental files. For bioassays, adhere to OECD guidelines: include triplicate measurements, positive/negative controls, and report EC with 95% confidence intervals. Share raw data (e.g., NMR spectra, HPLC chromatograms) via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
